(2-Isopropyl-4-methyl-1,3-thiazol-5-YL)-methylamine dihydrochloride
Overview
Description
“(2-Isopropyl-4-methyl-1,3-thiazol-5-YL)-methylamine dihydrochloride” is a chemical compound with the CAS Number: 1185029-09-7 . It has a molecular weight of 243.2 . The compound is a solid at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H14N2S.2ClH/c1-5(2)8-10-6(3)7(4-9)11-8;;/h5H,4,9H2,1-3H3;2*1H . This code provides a specific representation of the molecule’s structure.Physical and Chemical Properties Analysis
This compound is a solid at room temperature . Unfortunately, other physical and chemical properties are not available in the current data.Scientific Research Applications
Synthesis and Chemical Properties
- Synthesis of Thiazoles : This compound is used in the synthesis of 4-methyl thiazole and other thiazoles, which are significant chemical intermediates. A method involving isopropylidene methylamine reaction with sulfur dioxide in the presence of a modified zeolite catalyst is documented (H. Dou, 2017).
- Gas-phase Reactions : It has been studied in gas-phase reactions with sulfur at high temperatures, leading to the formation of a variety of thiazoles, demonstrating its versatility as a reactant in high-temperature chemical processes (N. Colebourne, R. Foster, E. Robson, 1967).
Biological Applications
- Antitumor and Antifilarial Activity : Derivatives of this compound have been synthesized and evaluated for their potential as antitumor and antifilarial agents. For instance, methyl 4-(isothiocyanatomethyl)thiazole-2-carbamate showed significant in vivo antifilarial activity (Y. Kumar et al., 1993).
- Chemoprotective Activity : Isopropyl-2-(1,3-dithietane-2-ylidene)-2[N-(4-methyl-2-thiazol+ ++-2-yl) carbamoyl]acetate, a derivative, has been synthesized as a hepatoprotective drug and shown to exhibit chemoprotective activity against carcinogens (Y. Surh et al., 1996).
- Cardioprotective Activity : Some derivatives have shown promise in cardioprotective activities, indicating potential for pharmacological applications in cardiovascular health (I. Drapak et al., 2019).
Pharmaceutical Research
- Antibacterial Properties : Synthesized derivatives of this compound have been studied for their antibacterial properties, showing potential as chemotherapeutic agents (Maqbool Ahmed et al., 2006).
- HIV-1 Reverse Transcriptase Inhibition : Research into isatin thiazoline hybrids, which include this compound, has shown activity against HIV-1 reverse transcriptase, indicating potential use in HIV treatment (R. Meleddu et al., 2016).
Safety and Hazards
Properties
IUPAC Name |
(4-methyl-2-propan-2-yl-1,3-thiazol-5-yl)methanamine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2S.2ClH/c1-5(2)8-10-6(3)7(4-9)11-8;;/h5H,4,9H2,1-3H3;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INKHXSIRUDYVJK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C(C)C)CN.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16Cl2N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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